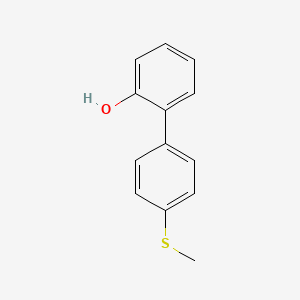

2-(4-Methylthiophenyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methylthiophenyl)phenol, also known by its IUPAC name 4’-(methylsulfanyl)[1,1’-biphenyl]-2-ol, is an organic compound with the molecular formula C13H12OS and a molecular weight of 216.3 g/mol . This compound is characterized by the presence of a phenol group and a methylthio group attached to a biphenyl structure.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylthiophenyl)phenol can be achieved through various methods, including:

Suzuki–Miyaura Coupling: This method involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives.

Nucleophilic Aromatic Substitution: This method involves the substitution of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction conditions and reducing reaction times.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. The phenol group is particularly susceptible to oxidation, leading to the formation of 2,5-cyclohexadiene-1,4-dione derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The phenol group activates the aromatic ring towards these reactions, often resulting in ortho and para substitution products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (AlCl3, FeBr3). Nitration typically involves the use of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Quinone derivatives.

Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- Role in Synthesis : 2-(4-Methylthiophenyl)phenol serves as a crucial building block in organic chemistry. Its phenolic structure allows for various chemical modifications, making it useful in synthesizing more complex organic molecules and polymers.

- Reactivity : The presence of the methylthio group enhances its reactivity, facilitating electrophilic substitution reactions and enabling the formation of diverse derivatives.

Biological Research

Potential Biological Activities

- Anti-tumor and Anti-inflammatory Effects : Research indicates that derivatives of this compound may exhibit anti-tumor and anti-inflammatory properties. Studies have explored its interactions with cellular pathways related to inflammation and oxidative stress, suggesting potential therapeutic applications in cancer treatment and inflammation management.

- Mechanism of Action : While specific mechanisms are not fully elucidated, it is believed that the compound may influence signaling pathways through interactions with cellular components and metal ions, enhancing its biological effectiveness.

Pharmaceutical Applications

Therapeutic Agent Exploration

- Drug Development : Ongoing research is investigating the potential of this compound as a therapeutic agent. Its bioactive properties make it a candidate for developing new pharmaceuticals targeting various diseases.

- Pharmaceutical Intermediate : The compound's chemical structure positions it as a valuable intermediate in synthesizing other pharmaceutical compounds, particularly those requiring phenolic scaffolds.

Industrial Applications

Material Science

- Plastics and Coatings : In industrial settings, this compound is utilized in producing plastics, adhesives, and coatings. Its thermal stability and flame resistance make it particularly valuable in applications where durability is essential.

- Chemical Products : The compound is also involved in developing various chemical products, contributing to advancements in material science.

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds reveals its distinctive properties:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Methylphenol | Simple Phenol | Commonly used as an antiseptic and disinfectant. |

| 2-Methoxy-4-methylphenol | Methoxy-substituted | Known for its use in fragrances and flavoring agents. |

| 2-Cresol | Methyl-substituted | Exhibits strong antibacterial properties. |

| 4-Hydroxybenzoic acid | Hydroxybenzoate | Used as a preservative (paraben). |

The unique methylthio substitution in this compound enhances its reactivity and biological activity compared to other similar compounds.

作用機序

The mechanism of action of 2-(4-Methylthiophenyl)phenol involves its interaction with various molecular targets and pathways:

類似化合物との比較

Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

4-Methylthiophenol: Contains a methylthio group attached to a benzene ring.

Biphenyl: Consists of two benzene rings connected by a single bond.

Comparison: 2-(4-Methylthiophenyl)phenol is unique due to the presence of both a phenol group and a methylthio group on a biphenyl structure. This combination imparts distinct chemical and physical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .

生物活性

2-(4-Methylthiophenyl)phenol, with the chemical formula C13H12OS, is a phenolic compound characterized by a methylthio group attached to a para position of the phenyl ring. This structural feature enhances its chemical reactivity and biological properties, making it a subject of interest in various fields including medicinal chemistry and materials science.

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of phenolic compounds with methylthio-substituted aromatic compounds. The presence of the methylthio group is significant as it influences the compound's biological activity.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antioxidant Activity

A recent study highlighted the antioxidant capacity of phenolic compounds similar to this compound, emphasizing their role in mitigating oxidative stress through radical scavenging mechanisms. The study utilized various assays to quantify antioxidant activity, indicating that such compounds could be beneficial in preventing oxidative damage in cells.

Antiproliferative Studies

In vitro studies on structurally related compounds have shown significant antiproliferative activity against breast cancer cell lines. For example, certain derivatives demonstrated IC50 values ranging from 10–33 nM against MCF-7 cells, indicating strong potential for further development as anticancer agents . Although direct studies on this compound are sparse, these findings suggest that it may exhibit similar properties due to its structural similarities.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Type | Unique Features | Antiproliferative Activity (IC50) |

|---|---|---|---|

| 4-Methylphenol | Simple Phenol | Antiseptic and disinfectant properties | Not specified |

| 2-Methoxy-4-methylphenol | Methoxy-substituted | Used in fragrances and flavoring agents | Not specified |

| 2-Cresol | Methyl-substituted | Strong antibacterial properties | Not specified |

| 4-Hydroxybenzoic acid | Hydroxybenzoate | Commonly used as a preservative (paraben) | Not specified |

| This compound | Phenolic compound | Enhanced reactivity due to methylthio substitution | Potentially significant |

Toxicological Considerations

Toxicological assessments indicate that while this compound exhibits some acute toxicity, with an LD50 value of approximately 1984 mg/kg bw in rodent studies, it also shows potential for recovery from adverse effects within weeks following exposure . Such data are crucial for evaluating its safety profile for potential therapeutic applications.

特性

IUPAC Name |

2-(4-methylsulfanylphenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSCYJCXMRAVOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。